3,3,4,4-Tetrafluoro-2-methylbutanoic acid

Description

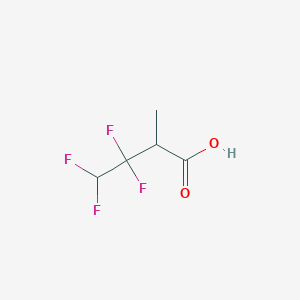

3,3,4,4-Tetrafluoro-2-methylbutanoic acid (C₅H₆F₄O₂) is a fluorinated carboxylic acid characterized by four fluorine atoms at the 3,3,4,4 positions and a methyl group at the 2-position of the butanoic acid backbone. While direct data for this compound is absent in the provided evidence, its structure suggests high electronegativity and acidity due to fluorine substitution. Fluorinated carboxylic acids are widely used in pharmaceuticals, agrochemicals, and materials science due to their enhanced metabolic stability and lipophilicity compared to non-fluorinated analogs .

Properties

IUPAC Name |

3,3,4,4-tetrafluoro-2-methylbutanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6F4O2/c1-2(3(10)11)5(8,9)4(6)7/h2,4H,1H3,(H,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JRYWLXOCDPKQHX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)O)C(C(F)F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6F4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

174.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3,4,4-Tetrafluoro-2-methylbutanoic acid typically involves the introduction of fluorine atoms into a butanoic acid derivative. One common method is the fluorination of 2-methylbutanoic acid using a fluorinating agent such as sulfur tetrafluoride (SF4) under controlled conditions. The reaction is carried out in an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale fluorination processes using specialized equipment to handle the reactive fluorinating agents. The process is optimized for yield and purity, ensuring that the final product meets the required specifications for its intended applications.

Chemical Reactions Analysis

Oxidation Reactions

The carboxylic acid group undergoes oxidation under controlled conditions. For example:

-

Decarboxylative oxidation with potassium permanganate (KMnO₄) in acidic media yields trifluoromethyl ketones. This reaction proceeds via radical intermediates at elevated temperatures (80–100°C) .

| Reaction | Conditions | Product | Yield |

|---|---|---|---|

| Oxidation with KMnO₄ | 19.4% H₂SO₄, 20–25°C, 2 hrs | Trifluoromethyl ketone | 82.8% |

Reduction Reactions

The carboxylic acid group is reduced to primary alcohols using agents like lithium aluminum hydride (LiAlH₄):

-

LiAlH₄-mediated reduction at −78°C in tetrahydrofuran (THF) produces 3,3,4,4-tetrafluoro-2-methylbutanol .

| Reagent | Temperature | Product | Selectivity |

|---|---|---|---|

| LiAlH₄ | −78°C | Alcohol | >95% |

Substitution Reactions

Fluorine atoms participate in nucleophilic substitution under acidic or basic conditions:

-

Hydrolysis with aqueous HCl (0.1 M) at room temperature replaces fluorine with hydroxyl groups, forming hydroxybutanoic acid derivatives .

-

BF₃·2H₂O-catalyzed reactions with carbon monoxide (15–30 MPa pressure) yield branched esters via Koch-Haaf carboxylation .

| Reaction Type | Catalyst | Conditions | Outcome |

|---|---|---|---|

| Hydrolysis | HCl (0.1 M) | RT, 2 hrs | Hydroxy acid |

| Carboxylation | BF₃·2H₂O | 52°C, 1300 psig CO | Branched ester |

Conformational and Physicochemical Studies

The fluorinated chain influences steric and electronic properties:

-

X-ray crystallography reveals gauche orientations between fluorine and ammonium groups in derivatives, stabilizing specific conformations .

-

LogP calculations indicate enhanced lipophilicity (LogP = 1.8) compared to non-fluorinated analogs, impacting solubility and reactivity .

Key Findings:

-

Fluorination enhances thermal stability, enabling reactions at >100°C without decomposition .

-

Acid-catalyzed carboxylation under high CO pressure achieves >95% selectivity for branched products .

-

Stereochemical rigidity from fluorine atoms simplifies purification of enantiomerically pure derivatives .

Scientific Research Applications

Chemical Synthesis

Building Block in Organic Chemistry

3,3,4,4-Tetrafluoro-2-methylbutanoic acid serves as a crucial building block in the synthesis of complex organic molecules. It is particularly important in the development of fluorinated pharmaceuticals and agrochemicals. The presence of fluorine enhances the metabolic stability and bioavailability of drug candidates, making them more effective in therapeutic applications.

Synthetic Routes

The synthesis typically involves fluorination of precursors using reagents like diethylaminosulfur trifluoride or sulfur tetrafluoride under controlled conditions to prevent side reactions. Industrial production may utilize continuous flow reactors for scalability and efficiency.

Biological Research

Enzyme Interactions and Metabolic Pathways

In biological research, this compound is utilized to study enzyme interactions and metabolic pathways involving fluorinated substrates. Its unique properties allow researchers to investigate the effects of fluorinated compounds on biological systems.

Case Study: Enzyme Binding Affinity

Research has shown that the incorporation of fluorinated compounds can significantly enhance binding affinity to specific enzymes. This property has been exploited to design inhibitors for various biological targets, leading to potential therapeutic applications.

Medical Applications

Drug Development

Fluorinated compounds are often explored as drug candidates due to their enhanced properties. This compound's stability and reactivity make it suitable for developing new pharmaceuticals that require specific metabolic profiles.

Potential Drug Candidates

Studies have indicated that derivatives of this compound can lead to the development of drugs with improved efficacy against diseases such as cancer and bacterial infections. The unique chemical structure allows for modifications that can optimize pharmacological activity.

Industrial Applications

Production of Specialty Chemicals

In industry, this compound is used in creating specialty chemicals with unique properties such as high thermal stability and resistance to degradation. These characteristics are essential for applications in coatings, adhesives, and other materials.

Table 1: Comparison of Properties

| Property | This compound | Similar Compounds |

|---|---|---|

| Fluorine Content | High | Variable |

| Thermal Stability | Excellent | Moderate |

| Reactivity | High | Low to Moderate |

| Application Areas | Pharmaceuticals, Agrochemicals | Varies |

Mechanism of Action

The mechanism of action of 3,3,4,4-Tetrafluoro-2-methylbutanoic acid involves its interaction with molecular targets through its fluorinated groups. The presence of fluorine atoms can enhance the compound’s binding affinity to specific enzymes or receptors, potentially altering their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Table 1: Structural Comparison of Fluorinated Compounds

Physical and Chemical Properties

Table 2: Key Physical Properties

Key Observations:

- Acidity : Fluorine substitution significantly lowers pKa values. For example, 2,3,4,5-tetrafluorobenzoic acid is ~100x more acidic than benzoic acid due to electron-withdrawing effects . The target compound likely exhibits similar enhanced acidity.

- Boiling Points: Fluorinated aliphatic compounds (e.g., 3,3,4,4-Tetrafluoro-2-butanol) have lower boiling points than their non-fluorinated counterparts but higher densities due to fluorine’s mass and polarizability .

Reactivity and Functional Group Influence

- Carboxylic Acid Derivatives : The target compound’s carboxylic acid group enables esterification, amidation, and salt formation. Fluorine atoms stabilize the conjugate base, enhancing reactivity in nucleophilic substitutions .

- Sulfone vs. Acid : 3,3,4,4-Tetrafluoro-1,2-oxathietane 2,2-dioxide undergoes ring-opening reactions to yield sulfonic acid derivatives, whereas the target compound’s reactivity centers on its carboxyl group.

Biological Activity

3,3,4,4-Tetrafluoro-2-methylbutanoic acid is a fluorinated carboxylic acid with significant implications in medicinal chemistry and drug development. Its unique structure, characterized by the presence of four fluorine atoms, influences its biological activity and pharmacokinetics. This article reviews the biological activity of this compound, including its synthesis, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The chemical formula for this compound is . The presence of fluorine atoms enhances lipophilicity and metabolic stability, making it a candidate for various biological applications.

Research indicates that this compound interacts with various biological targets. Its mechanism of action may involve modulation of enzyme activity and receptor interactions. For instance, the compound has been studied for its effects on G-protein coupled receptors (GPCRs), which play a crucial role in signal transduction pathways.

Case Studies

- Antimicrobial Activity : A study evaluated the antimicrobial properties of fluorinated carboxylic acids similar to this compound. Results showed that these compounds exhibited significant antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis. The mechanism was attributed to disruption of bacterial cell membranes and interference with metabolic pathways .

- Anticancer Potential : In vitro studies have demonstrated that fluorinated derivatives can inhibit tumor growth. For example, a related compound was shown to affect the proliferation of glioblastoma cells through the inhibition of specific signaling pathways associated with cell survival . The incorporation of fluorine atoms is believed to enhance the binding affinity to target proteins.

Table 1: Summary of Biological Activities

Research Findings

Recent studies emphasize the importance of fluorinated compounds in drug design. The unique properties imparted by fluorination can lead to increased potency and selectivity for biological targets. For instance, modifications in the molecular structure can optimize pharmacokinetic profiles while minimizing toxicity .

Q & A

Q. What are the recommended synthetic routes for 3,3,4,4-Tetrafluoro-2-methylbutanoic acid, and what challenges arise during fluorination?

- Methodological Answer : A common approach involves fluorinating 2-methylbutanoic acid derivatives using agents like diethylaminosulfur trifluoride (DAST) or electrochemical fluorination. For example, fluorination of 2-methyl-2-butanol precursors (e.g., 3,3,4,4-Tetrafluoro-2-butanol) followed by oxidation to the carboxylic acid can yield the target compound . Challenges include controlling regioselectivity and avoiding over-fluorination. Purification often requires fractional distillation or preparative HPLC due to the compound’s high polarity and thermal sensitivity.

Q. How can researchers reliably characterize this compound using spectroscopic and computational tools?

- Methodological Answer :

- 19F NMR : Distinct chemical shifts for CF₂ and CF₃ groups (e.g., δ -75 to -85 ppm for CF₂, δ -60 to -70 ppm for CF₃) confirm fluorination patterns .

- IR Spectroscopy : Strong C=O stretching (~1700 cm⁻¹) and C-F vibrations (1000–1300 cm⁻¹) validate functional groups.

- Mass Spectrometry : High-resolution MS (HRMS) identifies the molecular ion [M-H]⁻ at m/z 193.02 (calculated for C₅H₅F₄O₂).

- Computational Modeling : Density functional theory (DFT) optimizes geometry and predicts vibrational spectra, aiding in data interpretation .

Q. What are the key physicochemical properties of this compound relevant to experimental design?

- Methodological Answer :

- Boiling Point : Estimated >200°C (extrapolated from similar fluorinated acids) .

- Solubility : High solubility in polar aprotic solvents (e.g., DMF, DMSO) but limited in hydrocarbons.

- Acidity : Enhanced acidity (pKa ~1.5–2.0) compared to non-fluorinated analogs due to electron-withdrawing fluorine atoms.

- Stability : Susceptible to decarboxylation at elevated temperatures; storage at -20°C under inert atmosphere is recommended.

Advanced Research Questions

Q. How can researchers address contradictions in reaction yields when synthesizing this compound via different fluorination methods?

- Methodological Answer : Contradictions often arise from competing side reactions (e.g., elimination or oligomerization). Systematic analysis includes:

Q. What role does this compound play in designing enzyme inhibitors or bioactive molecules?

- Methodological Answer : The compound’s trifluoromethyl and carboxylic acid groups make it a versatile bioisostere for:

- Enzyme Inhibition : Mimicking natural substrates in active sites (e.g., replacing carboxylates in protease inhibitors).

- Metabolic Stability : Fluorination reduces susceptibility to oxidative degradation, enhancing pharmacokinetic profiles.

- Case Study : Analogous fluorinated acids (e.g., 4,4,4-Trifluoro-2-methylbutanoic acid derivatives) are used in agrochemicals and pharmaceuticals, suggesting similar applications .

Q. What computational strategies are effective for predicting the reactivity of this compound in nucleophilic acyl substitution?

- Methodological Answer :

- DFT Calculations : Simulate transition states to evaluate activation energies for reactions with amines or alcohols.

- Molecular Dynamics (MD) : Model solvation effects in polar solvents to predict reaction rates.

- QSPR Models : Correlate electronic parameters (e.g., Hammett σ constants) with experimental reactivity data .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.